4-Acetyl-2-methylphenyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate
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Overview
Description
4-Acetyl-2-methylphenyl 5-chloro-2-(ethanesulfonyl)pyrimidine-4-carboxylate is a complex organic compound with a molecular formula of C21H16ClN2O5S. This compound is notable for its unique structure, which combines aromatic rings with functional groups such as acetyl, methyl, chloro, and ethanesulfonyl. It is used in various scientific research applications due to its diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-2-methylphenyl 5-chloro-2-(ethanesulfonyl)pyrimidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-acetyl-2-methylphenol with 5-chloro-2-(ethanesulfonyl)pyrimidine-4-carboxylic acid under specific conditions to form the desired ester. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-2-methylphenyl 5-chloro-2-(ethanesulfonyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
4-Acetyl-2-methylphenyl 5-chloro-2-(ethanesulfonyl)pyrimidine-4-carboxylate is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-acetyl-2-methylphenyl 5-chloro-2-(ethanesulfonyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, affecting various biochemical pathways. The exact mechanism depends on the context of its use, such as in medicinal chemistry or biological studies.
Comparison with Similar Compounds
Similar Compounds
- 4-Acetyl-2-methylphenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate
- 4-Acetyl-2-methylphenyl 5-chloro-2-(fluorosulfonyl)pyrimidine-4-carboxylate
Uniqueness
4-Acetyl-2-methylphenyl 5-chloro-2-(ethanesulfonyl)pyrimidine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C16H15ClN2O5S |
---|---|
Molecular Weight |
382.8 g/mol |
IUPAC Name |
(4-acetyl-2-methylphenyl) 5-chloro-2-ethylsulfonylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C16H15ClN2O5S/c1-4-25(22,23)16-18-8-12(17)14(19-16)15(21)24-13-6-5-11(10(3)20)7-9(13)2/h5-8H,4H2,1-3H3 |
InChI Key |
QINSNWUZQJRLLE-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)OC2=C(C=C(C=C2)C(=O)C)C)Cl |
Origin of Product |
United States |
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